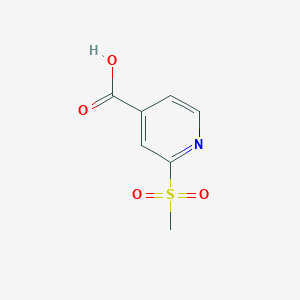

2-(Methylsulfonyl)-4-pyridinecarboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTWSIYWXZCTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700181 | |

| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007802-68-7 | |

| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a pivotal building block in contemporary medicinal chemistry and agrochemical research. We will dissect the most prevalent and efficient synthetic strategies, elucidating the chemical principles, and offering detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this synthesis.

Introduction: The Significance of the 2-Methylsulfonyl Pyridine Scaffold

This compound is a heterocyclic compound of significant interest due to its utility as a versatile synthetic intermediate. The pyridine core is a common motif in a vast array of biologically active molecules. The strategic placement of a potent electron-withdrawing methylsulfonyl group at the 2-position and a carboxylic acid handle at the 4-position imparts unique chemical properties. The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions or as a key pharmacophoric element for hydrogen bonding interactions.[1][2] The carboxylic acid provides a convenient point for derivatization, such as amidation or esterification, enabling the construction of diverse molecular libraries for drug discovery and agrochemical development.[3]

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available pyridine derivatives. The core strategy revolves around the sequential installation of the required functional groups onto the pyridine ring. The most logical and widely adopted pathway involves:

-

Formation of a Precursor : Synthesis of a 2-substituted-4-pyridinecarboxylic acid, where the 2-substituent can be readily converted to a methylthio group. A prime candidate for this precursor is 2-chloro-4-pyridinecarboxylic acid.

-

Introduction of the Sulfur Moiety : Nucleophilic substitution of the 2-chloro group with a methylthiolate source to yield 2-(methylthio)-4-pyridinecarboxylic acid.

-

Oxidation : Oxidation of the intermediate thioether to the target methylsulfonyl compound.

This guide will focus on this primary route, providing detailed experimental insights and protocols.

Primary Synthetic Route: A Step-by-Step Elucidation

This section details the most practical and validated synthetic pathway to the target compound, beginning with the synthesis of the key chloro-substituted intermediate.

Diagram of the Primary Synthetic Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid (SMPCA), a heterocyclic compound of interest in pharmaceutical and agrochemical research. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes known structural information, provides robust computational predictions for key parameters, and outlines detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a data-centric summary and a practical manual for laboratory characterization. We will delve into the structural features, predicted acidity and solubility, and the analytical methodologies required for full physicochemical profiling, thereby establishing a foundational understanding for future research and development activities.

Introduction and Molecular Overview

This compound, also known as 2-(methylsulfonyl)isonicotinic acid, belongs to the class of substituted pyridine carboxylic acids.[1] The pyridine ring, a foundational scaffold in medicinal chemistry, is functionalized with two key groups: a carboxylic acid at the 4-position and a methylsulfonyl group at the 2-position. This unique substitution pattern is anticipated to significantly influence the molecule's electronic properties, solubility, acidity, and potential for intermolecular interactions—all critical parameters in drug design and development.

The carboxylic acid moiety provides a primary site for hydrogen bonding and ionization, governing aqueous solubility and the potential for salt formation.[2] The methylsulfonyl group (—SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence is expected to lower the pKa of both the pyridine nitrogen and the carboxylic acid proton, impacting the molecule's charge state at physiological pH.[3][4] Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective formulation strategies.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-(Methylsulfonyl)pyridine-4-carboxylic acid | - |

| Synonyms | 2-(methylsulfonyl)isonicotinic acid | [5] |

| CAS Number | 1186663-27-3 | [5] |

| Molecular Formula | C₇H₇NO₄S | [5] |

| Molecular Weight | 201.20 g/mol | [6][7] |

| Canonical SMILES | CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | - |

| InChI Key | SSTWSIYWXZCTEW-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Properties

Direct experimental data for SMPCA is not widely published. However, modern computational chemistry provides highly reliable methods for predicting key physicochemical parameters. Density Functional Theory (DFT) and other quantum mechanical methods have been shown to predict pKa values of substituted pyridines with mean absolute errors of less than 0.5 pKa units.[4]

Acidity Constant (pKa)

The SMPCA molecule possesses two ionizable centers: the carboxylic acid proton and the pyridine ring nitrogen.

-

Carboxylic Acid pKa (pKa₁): The strong electron-withdrawing nature of the 2-methylsulfonyl group is expected to significantly acidify the carboxylic acid proton compared to the parent isonicotinic acid (pKa ≈ 4.9). The predicted pKa for a structurally similar compound, 6-[4-(methylsulfonyl)phenyl]-2-pyridinecarboxylic acid, is approximately 0.82.[8] While this is not the exact molecule, it suggests a highly acidic carboxylic group.

-

Pyridine Nitrogen pKa (pKa₂): The pyridine nitrogen acts as a base. The electron-withdrawing effects of both the sulfonyl and carboxylic acid groups will reduce its basicity compared to pyridine (pKa ≈ 5.2).

Table of Predicted pKa Values:

| Ionizable Group | Predicted pKa | Method | Rationale & Comments |

| Carboxylic Acid (-COOH) | ~1.0 - 2.5 | Computational (DFT) | The potent electron-withdrawing sulfonyl group stabilizes the carboxylate anion, increasing acidity.[3][4] |

| Pyridinium (N-H⁺) | ~0.5 - 1.5 | Computational (DFT) | Electron density on the nitrogen is significantly reduced by both substituents, decreasing basicity.[9] |

These predicted values indicate that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (negatively charged), and the pyridine nitrogen will be in its neutral state.

Solubility

The solubility of a compound is a critical determinant of its bioavailability.[10] SMPCA's solubility will be highly pH-dependent due to its ionizable groups.

-

Aqueous Solubility: As a zwitterionic-capable molecule, it is expected to have its lowest solubility at its isoelectric point. In acidic or alkaline solutions, its solubility should increase significantly due to the formation of the cationic pyridinium salt or the anionic carboxylate salt, respectively.

-

Organic Solvent Solubility: The presence of polar functional groups suggests moderate solubility in polar organic solvents like methanol, ethanol, and DMSO.[6]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated LogP for the related 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is 0.1833, suggesting a relatively hydrophilic nature.[7] This is consistent with the presence of multiple hydrogen bond donors and acceptors.

Experimental Determination of Physicochemical Properties

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values and is considered a gold-standard method.[3][8]

Objective: To determine the pKa values of the carboxylic acid and pyridine nitrogen of SMPCA.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).[8]

-

Accurately weigh approximately 10-20 mg of SMPCA and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water to create a sample solution of at least 10⁻⁴ M.[3][8]

-

To maintain constant ionic strength, add a background electrolyte such as 0.15 M Potassium Chloride (KCl).[8]

-

-

Titration Procedure:

-

Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Begin titration by adding small, precise aliquots (e.g., 0.05 mL) of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the first equivalence point to protonate the pyridine nitrogen.

-

Repeat the process in a separate experiment using the standardized NaOH solution to titrate from the acidic state, which will determine the carboxylic acid pKa.

-

-

Data Analysis:

-

Plot the pH reading versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.[11]

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Solubility Determination via Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility due to its simplicity and ability to reach true thermodynamic equilibrium.[12]

Objective: To determine the equilibrium solubility of SMPCA in various aqueous buffers and organic solvents.

Methodology:

-

Preparation:

-

Prepare a series of aqueous buffers (e.g., pH 2.0, 4.0, 7.4, 9.0) and select relevant organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile).

-

Add an excess amount of solid SMPCA to a known volume of each solvent in separate sealed glass vials. The presence of undissolved solid is essential.[4]

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspensions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a 0.22 µm syringe filter is required. This step is critical for accuracy.[12]

-

-

Quantification:

-

Dilute the clear aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Determine the concentration of SMPCA in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Caption: Experimental workflow for the Shake-Flask solubility method.

Spectroscopic and Structural Characterization

Full characterization requires spectroscopic analysis to confirm the molecular structure and purity.

Predicted Spectroscopic Signatures

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The electron-withdrawing substituents will cause these protons to be significantly downfield-shifted.

-

Methyl Protons: A singlet corresponding to the three protons of the methylsulfonyl group (—SO₂CH₃) is expected, likely in the δ 3.0-3.5 ppm range.

-

Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is expected far downfield (δ > 10 ppm).

-

-

¹³C NMR (Carbon NMR):

-

Five distinct signals for the pyridine ring carbons and one for the carboxylic acid carbon. The carbon attached to the sulfonyl group will be significantly influenced.

-

One signal for the methyl carbon of the sulfonyl group.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (approx. 1700-1730 cm⁻¹).

-

Characteristic asymmetric and symmetric S=O stretches from the sulfonyl group (approx. 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyridine ring (approx. 1400-1600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive mode, the [M+H]⁺ ion at m/z 202.02 should be observed. In negative mode, the [M-H]⁻ ion at m/z 200.00 should be prominent. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Safety and Handling

Based on data for similar compounds and general laboratory safety principles, the following precautions are advised.[5][13]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage is at 2-8°C.[5]

Conclusion

This compound is a compound with physicochemical properties heavily influenced by its electron-withdrawing sulfonyl group and its ionizable carboxylic acid and pyridine moieties. While direct experimental data is sparse, computational predictions suggest it is a strong acid with pH-dependent solubility. This guide provides both these valuable predictions and the detailed, authoritative protocols necessary for their empirical validation in a laboratory setting. The outlined methodologies for determining pKa, solubility, and spectroscopic characteristics offer a clear pathway for researchers to fully characterize this molecule, enabling its effective use in drug discovery and other scientific applications.

References

- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1186663-27-3 [sigmaaldrich.com]

- 6. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-?Pyridinecarboxylic acid, 6-?[4-?(methylsulfonyl)?phenyl]?- CAS#: 1261965-64-3 [chemicalbook.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

- 12. peerj.com [peerj.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid (CAS No. 1186663-27-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Heterocycles in Modern Drug Discovery

The pursuit of novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Within this complex endeavor, the strategic use of well-defined, functionalized building blocks is paramount to efficiently explore chemical space and accelerate the discovery of drug candidates. 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, has emerged as a significant scaffold in medicinal chemistry. Its unique combination of a pyridine core, a carboxylic acid handle for further derivatization, and an electron-withdrawing methylsulfonyl group offers a compelling set of properties for molecular architects. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and chemical properties to its applications in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the inherent properties of a building block is the foundation of its effective utilization. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1186663-27-3 | [1] |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Synonyms | 2-(methylsulfonyl)isonicotinic acid | [1] |

The presence of the strongly electron-withdrawing sulfonyl group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions. The carboxylic acid moiety provides a versatile handle for amide bond formation, esterification, and other coupling reactions, enabling its incorporation into larger, more complex molecular frameworks.

Synthesis of this compound: A Probable Synthetic Route

While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, a highly plausible and commonly employed synthetic strategy involves a two-step process starting from a suitable precursor. This method leverages the oxidation of a thioether to the corresponding sulfone.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on established chemical transformations for the synthesis of aryl sulfones from aryl thioethers. Researchers should optimize the reaction conditions for their specific laboratory settings.

Step 1: Synthesis of 2-(Methylthio)-4-pyridinecarboxylic acid

-

Reaction Setup: To a solution of 2-chloro-4-pyridinecarboxylic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically acidified to precipitate the product. The solid is then collected by filtration, washed with water, and dried to yield 2-(methylthio)-4-pyridinecarboxylic acid.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the 2-(methylthio)-4-pyridinecarboxylic acid from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in portions. The stoichiometry of the oxidant is crucial to ensure complete oxidation to the sulfone.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA is used. The product can then be isolated by extraction and purified by recrystallization or column chromatography to afford the final product, this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable building block in the design and synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Role as a Key Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The pyridine core of this compound can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The methylsulfonyl group, being a strong hydrogen bond acceptor, can form crucial interactions with the protein backbone, enhancing binding affinity and selectivity.[2] The carboxylic acid functionality allows for the covalent attachment of other pharmacophoric elements that can target different regions of the kinase, such as the DFG motif or allosteric pockets.

Illustrative Workflow: Incorporation into a Kinase Inhibitor Scaffold

References

"2-(Methylsulfonyl)-4-pyridinecarboxylic acid mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

Abstract

This document provides a comprehensive technical analysis of the potential mechanisms of action for the compound this compound. Given the absence of extensive direct studies on its specific biological targets, this guide adopts a first-principles approach. We will deconstruct the molecule into its core pharmacophores: the pyridinecarboxylic acid scaffold and the methylsulfonyl functional group. By synthesizing data from analogous structures and established principles in medicinal chemistry, we will propose several high-probability mechanistic hypotheses. This guide is structured to serve as a foundational resource for researchers, offering not only a theoretical framework but also a detailed, actionable experimental workflow for the systematic elucidation and validation of the compound's precise biological activity.

Introduction and Physicochemical Profile

This compound (also known as 2-(methylsulfonyl)isonicotinic acid) is a heterocyclic organic compound. While commercially available as a synthetic building block, its biological role and mechanism of action are not extensively documented in peer-reviewed literature.[1][2] Its utility has been noted in the synthesis of pharmaceutical compounds, particularly as an intermediate for kinase inhibitors, suggesting its potential as a biologically active agent.[1]

The structure consists of a pyridine ring substituted with a carboxylic acid at the 4-position and a methylsulfonyl group at the 2-position. This combination of functional groups imparts specific electronic and steric properties that are critical for potential interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | [2] |

| Molecular Weight | 201.2 g/mol | |

| Synonyms | 2-(methylsulfonyl)isonicotinic acid | |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

Deconstruction of the Core Scaffold: The Pyridinecarboxylic Acid Moiety

The pyridinecarboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[3] Its prevalence stems from the unique properties of the pyridine ring and the carboxylic acid group.

The Pyridine Ring

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in crucial interactions within enzyme active sites, often mimicking the adenine hinge-binding motif in kinases. The aromatic nature of the ring allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The 4-Carboxylic Acid Group

The carboxylate group is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues such as lysine and arginine. It can also act as both a hydrogen bond donor and acceptor. This dual functionality makes it an effective anchor for orienting a molecule within a binding pocket.

Derivatives of pyridinecarboxylic acid have demonstrated a vast range of biological activities, including the inhibition of enzymes critical in oncology, inflammation, and metabolic diseases.[3] A notable example is the class of histone demethylase (KDM) inhibitors, where the pyridinecarboxylic acid core chelates the active site metal ion, effectively blocking enzyme function.[3]

The Directing Influence of the 2-Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a key functional group that significantly modulates the molecule's properties.

-

Strong Electron-Withdrawing Nature: It powerfully withdraws electron density from the pyridine ring, which can influence the pKa of the ring nitrogen and the reactivity of the entire scaffold.

-

Polarity and Solubility: As a polar, non-ionizable group, it can improve aqueous solubility and act as a strong hydrogen bond acceptor through its two oxygen atoms.

-

Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can contribute to a longer biological half-life.

In established pharmaceuticals, the methylsulfonyl group is often found in molecules targeting enzyme active sites. For instance, the diarylheterocycle class of selective COX-2 inhibitors, such as Etoricoxib, prominently features a methylsulfonylphenyl group.[4][5] This group fits into a specific sub-pocket of the COX-2 enzyme, conferring selectivity over the COX-1 isoform.[4]

Proposed Mechanisms of Action

Based on the structural analysis, we can formulate several testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Histone Demethylases (KDMs)

This is a high-probability mechanism. Many pyridine-2,4-dicarboxylic acid derivatives are potent inhibitors of Jumonji C (JmjC) domain-containing histone demethylases.[3] They function by mimicking the 2-oxoglutarate cofactor and chelating the Fe(II) ion in the enzyme's active site. Although our molecule of interest is a monocarboxylic acid, the combination of the nitrogen atom and the carboxylic acid could still facilitate metal coordination, with the methylsulfonyl group providing additional stabilizing interactions in a nearby pocket.

References

- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]

- 2. This compound;1007802-68-7 [abichem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

Introduction

2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group, suggests its potential utility as a building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the methylsulfonyl group and the carboxylic acid can significantly influence the electronic properties of the pyridine ring, making it an interesting candidate for applications in drug development, particularly in the design of kinase inhibitors and other targeted therapies.[3]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its analytical characterization.

Molecular Structure and Key Features

The structural features of this compound are pivotal in determining its spectroscopic properties. The pyridine ring is an aromatic heterocycle, and the substituents at the 2 and 4 positions create a specific electronic environment that will be reflected in the NMR spectra. The carboxylic acid group introduces characteristic IR absorptions and a readily ionizable proton. The methylsulfonyl group possesses strong electron-withdrawing capabilities and will influence the chemical shifts of adjacent protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used to obtain a high-resolution spectrum. The use of DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 | d | ~5 |

| H-5 | ~8.2 | dd | ~5, ~1.5 |

| H-6 | ~9.0 | d | ~1.5 |

| -CH₃ | ~3.4 | s | - |

| -COOH | >12 (broad) | s | - |

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to be in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The specific chemical shifts are influenced by the positions of the methylsulfonyl and carboxylic acid groups. H-6 is anticipated to be the most downfield due to its proximity to the nitrogen atom and the ortho-sulfonyl group. The splitting patterns arise from coupling between adjacent protons.

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the sulfonyl group are expected to appear as a singlet around 3.4 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, typically above 12 ppm.[4] This signal would disappear upon the addition of D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum would be acquired on the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed to obtain a spectrum with singlets for each unique carbon atom.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carboxylic acid carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-5 | ~128 |

| C-6 | ~152 |

| -CH₃ | ~45 |

| -COOH | ~165 |

Interpretation:

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the substituents (C-2 and C-4) are expected to be the most downfield.

-

Methyl Carbon (-CH₃): The methyl carbon of the sulfonyl group is expected to appear in the aliphatic region, around 45 ppm.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing around 165 ppm.[4]

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Predicted Key IR Absorptions:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic, -CH₃) | 2960 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C, C=N (Aromatic) | 1600 - 1450 | Medium to Strong |

| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-O (Carboxylic Acid) | 1300 - 1200 | Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6]

-

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[5][6]

-

S=O Stretches: Two strong absorption bands are predicted for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using various ionization techniques. Electrospray ionization (ESI) would be a suitable method for this polar, acidic compound, likely showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum Data:

-

Molecular Ion: The nominal molecular weight is 201.20 g/mol . In positive ion mode ESI-MS, a prominent peak at m/z 202.0 ([M+H]⁺) is expected. In negative ion mode, a peak at m/z 200.0 ([M-H]⁻) would be observed.

-

Major Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the carboxylic acid to give a fragment at m/z 157.

-

Loss of the methyl group (15 Da) from the sulfonyl group to give a fragment at m/z 186.

-

Loss of the entire methylsulfonyl group (79 Da) to give a fragment at m/z 122.

-

Loss of the carboxylic acid group (45 Da) to give a fragment at m/z 156.

-

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational framework for the analytical characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a powerful toolkit for confirming the identity and purity of this compound. While these predictions are based on established chemical principles, it is imperative to validate them against experimentally acquired data. This guide serves as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their experimental results in the synthesis and application of this promising chemical entity.

References

An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

This guide provides a comprehensive technical overview of the solubility of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] Given the limited availability of precise quantitative solubility data for this specific molecule in the public domain, this document synthesizes information on structurally related compounds, outlines theoretical principles governing its solubility, and provides detailed experimental protocols for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a methylsulfonyl group at the 2-position and a carboxylic acid group at the 4-position.[2] Its molecular structure, combining a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (sulfonyl oxygens and pyridine nitrogen), and an aromatic system, suggests a complex solubility profile that is highly dependent on the nature of the solvent. The interplay of these functional groups is critical in determining the compound's behavior in various solvent systems, which is a key parameter in drug development for formulation, bioavailability, and efficacy.[3]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | [2] |

| Molecular Weight | 201.20 g/mol | [4] |

| Physical Form | Solid |

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both polar (carboxylic acid, methylsulfonyl) and aromatic (pyridine ring) moieties results in a molecule with a nuanced polarity.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group can donate a proton to and accept a hydrogen bond from water molecules. The sulfonyl group's oxygen atoms and the pyridine nitrogen are also effective hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in polar protic solvents. The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen mean that solubility in aqueous solutions will be highly pH-dependent.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them effectively. They will primarily interact with the carboxylic acid's acidic proton and the pyridine ring. Solvents like DMSO are excellent for dissolving a wide range of organic compounds and are expected to be good solvents for this molecule.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid and methylsulfonyl groups, the solubility of this compound in nonpolar solvents is expected to be very low.

Solubility of Structurally Related Pyridinecarboxylic Acids

To establish a predictive baseline for the solubility of this compound, it is instructive to examine the solubility of its structural analogs. The following table summarizes the solubility of picolinic acid (2-pyridinecarboxylic acid), a closely related compound.

| Solvent | Temperature (°C) | Solubility of Picolinic Acid (g/kg of solvent) | Reference |

| Water | 20 | 862.5 | [6] |

| Ethanol | 20 | 57.1 | [6] |

| Acetonitrile | 20 | 17.0 | [6] |

The high solubility of picolinic acid in water is a result of its ability to form strong hydrogen bonds.[6] The significantly lower solubility in ethanol and acetonitrile highlights the importance of the solvent's hydrogen bonding capabilities.[6] The introduction of the electron-withdrawing and polar methylsulfonyl group in this compound is expected to increase the overall polarity of the molecule, potentially enhancing its solubility in polar solvents compared to its unsubstituted counterparts.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Equilibrium Shake-Flask/Gravimetric Method

This method directly measures the mass of a solute that dissolves in a given mass or volume of a solvent to form a saturated solution at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or a shake flask). The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally, but a common starting point is 24-48 hours.[3]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample should be filtered through a syringe filter (e.g., 0.45 µm pore size) or centrifuged. It is critical that the filtration or centrifugation is performed at the same temperature as the equilibration to prevent any change in solubility.

-

Quantification: Accurately transfer a known mass or volume of the clear, saturated supernatant to a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent from the container. This can be achieved in a drying oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

Final Weighing: Once all the solvent has been removed, cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit mass or volume of the solvent.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that wavelength region.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

-

Generation of a Calibration Curve:

-

Determine the wavelength of maximum absorbance (λmax) for the compound by scanning one of the standard solutions across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in steps 1 and 2 of the gravimetric method.

-

-

Sample Analysis:

-

After equilibration and phase separation, carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Workflow for UV/Vis Spectrophotometry Solubility Determination

References

- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]

- 2. This compound;1007802-68-7 [abichem.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets, leading to the development of potent and selective therapeutic agents. 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, has garnered significant attention as a versatile building block in the synthesis of novel pharmaceuticals. Its unique electronic properties, arising from the interplay between the electron-withdrawing methylsulfonyl group and the pyridine nitrogen, coupled with the carboxylic acid functionality for further derivatization, make it an attractive starting point for the design of enzyme inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a readily available substituted pyridine. The most common route involves the nucleophilic substitution of a suitable leaving group at the 2-position with a methylthio source, followed by oxidation to the corresponding sulfone.

Synthetic Pathway Overview

A widely adopted synthetic route commences with 2-chloro-4-pyridinecarboxylic acid or its corresponding ester. The chloro substituent is displaced by a methylthiolate anion, followed by oxidation of the resulting thioether to the desired methylsulfonyl compound.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(methylthio)isonicotinate

To a solution of methyl 2-chloroisonicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere is added sodium thiomethoxide (1.2 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 2-(methylthio)isonicotinate, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-(methylsulfonyl)isonicotinate

The methyl 2-(methylthio)isonicotinate (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂, 0.2 M). The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 2-(methylsulfonyl)isonicotinate.

Step 3: Hydrolysis to this compound

To a solution of methyl 2-(methylsulfonyl)isonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M) is added lithium hydroxide monohydrate (1.5 eq). The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS). The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white to off-white solid.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |

| pKa | ~3-4 (estimated for the carboxylic acid) |

Spectroscopic Data (Predicted)

While a complete set of publicly available experimental spectra is limited, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (br s, 1H, COOH), 8.90 (d, J ≈ 5.0 Hz, 1H, H6), 8.45 (s, 1H, H3), 8.10 (dd, J ≈ 5.0, 1.5 Hz, 1H, H5), 3.40 (s, 3H, SO₂CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165.0 (C=O), 158.0 (C2), 151.0 (C6), 145.0 (C4), 125.0 (C5), 122.0 (C3), 40.0 (SO₂CH₃) |

| FT-IR (KBr, cm⁻¹) | 3100-2500 (br, O-H stretch), 1720-1700 (s, C=O stretch), 1320-1300 & 1150-1130 (s, SO₂ asymmetric and symmetric stretch)[1] |

| Mass Spectrometry (ESI-) | m/z 200 [M-H]⁻ |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is significantly enhanced by the powerful electron-withdrawing effect of the methylsulfonyl group at the 2-position. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The methylsulfonyl group is an excellent leaving group in SNAr reactions, particularly when attacked by soft nucleophiles such as thiols and amines. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine nitrogen and the sulfonyl group. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of various substituents at the 2-position of the pyridine ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-sulfonylpyridine.

This controlled reactivity allows for the systematic modification of the scaffold in structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties.

Applications in Drug Discovery

The 2-(methylsulfonyl)pyridine moiety is a key pharmacophore in a number of biologically active compounds. The combination of the sulfone as a hydrogen bond acceptor and the pyridine nitrogen as a hydrogen bond acceptor or a point of interaction with metal ions in enzyme active sites makes this scaffold particularly valuable in the design of enzyme inhibitors.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine ring can mimic the hinge-binding region of ATP, and the substituents on the ring can be tailored to achieve selectivity for specific kinases. The 2-(methylsulfonyl) group can form crucial hydrogen bonds with the kinase hinge region, and the 4-carboxylic acid provides a handle for introducing further functionalities to explore other pockets of the ATP-binding site. While specific drugs containing the exact this compound are not yet on the market, numerous patents and research articles describe its use in the synthesis of potent kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.

Caption: Pharmacophoric features of the this compound scaffold for kinase inhibition.

Other Therapeutic Areas

Beyond kinase inhibition, the 2-(methylsulfonyl)pyridine scaffold has been investigated for a range of other therapeutic targets. For example, derivatives have been synthesized and evaluated as potential anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX). The electronic properties of the sulfonyl group can be modulated to fine-tune the activity and selectivity of these compounds.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and favorable pharmacophoric features make it an attractive starting point for the development of a wide range of therapeutic agents, particularly enzyme inhibitors. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, it is likely that this privileged scaffold will play an increasingly important role in the discovery of new medicines.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Application of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-4-pyridinecarboxylic acid has emerged as a significant building block in modern medicinal chemistry, particularly in the design of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, from the historical development of its core structural motifs to detailed, field-proven synthetic protocols. We will explore the causal rationale behind experimental choices, the compound's role as a privileged scaffold in drug discovery, and its application in the development of next-generation kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine ring is a cornerstone of medicinal chemistry, with over 14% of FDA-approved small molecule drugs featuring this heterocycle. Its presence often imparts favorable physicochemical properties, including improved aqueous solubility and the ability to engage in specific hydrogen bonding interactions with biological targets. The strategic placement of functional groups on the pyridine scaffold is a key element of modern drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

This compound is a prime example of a "disubstituted" pyridine, where each functional group serves a distinct and critical purpose. The carboxylic acid at the 4-position provides a handle for forming amides, esters, or other functionalities, and can also act as a key interaction point with protein targets. The methylsulfonyl group at the 2-position is a powerful electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's electronic properties and binding affinity. This unique combination of functionalities has made it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.

Historical Context: A Convergence of Synthetic Strategies

While a singular "discovery" of this compound is not prominently documented, its emergence can be understood as the logical culmination of decades of research into the synthesis of pyridine carboxylic acids and sulfonyl-containing heterocycles.

Historically, the synthesis of pyridine carboxylic acids, such as isonicotinic acid, was achieved through harsh oxidative methods, often employing strong acids like nitric acid to oxidize alkylpyridines (e.g., 4-picoline).[1] These early methods, while effective, often required high temperatures and pressures and produced significant waste streams.[2] Over time, more refined methods were developed, including the ammoxidation of picolines to cyanopyridines, followed by hydrolysis to the corresponding carboxylic acid.[3] This two-step process offered better control and higher yields, becoming a common industrial method.

The introduction of sulfonyl groups into heterocyclic rings gained traction as their utility in medicinal chemistry became apparent. The sulfone moiety is recognized for its ability to act as a bioisostere for other functional groups and for its strong hydrogen-bonding capabilities, which can enhance target engagement. General methods for the synthesis of sulfones typically involve the oxidation of a corresponding thioether (sulfide).

The synthesis of this compound, therefore, represents the convergence of these two well-established streams of synthetic chemistry: the functionalization of the pyridine ring and the introduction of the methylsulfonyl group via oxidation.

Synthetic Pathways and Methodologies

The most logical and widely applicable synthetic route to this compound involves a multi-step process starting from readily available precursors. The general strategy is to first construct the 2-(methylthio)pyridine scaffold and then perform an oxidation to the sulfone, followed by the formation of the carboxylic acid at the 4-position.

General Synthetic Workflow

A plausible and efficient synthetic workflow is outlined below. This pathway is designed based on established chemical transformations for similar heterocyclic systems.

Caption: A logical synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound. These are based on well-precedented reactions in heterocyclic chemistry.

Protocol 1: Synthesis of 2-(Methylthio)-4-cyanopyridine

-

Rationale: This protocol begins with the introduction of a thioether at the 2-position of the pyridine ring. Starting with 4-cyanopyridine, the pyridine nitrogen is first activated as an N-oxide. This facilitates nucleophilic substitution at the 2-position. Chlorination followed by reaction with sodium thiomethoxide provides the desired methylthio-substituted pyridine.

-

Step 1: N-Oxidation of 4-Cyanopyridine

-

Dissolve 4-cyanopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.

-

-

Step 2: Chlorination of 4-Cyanopyridine N-oxide

-

To the crude 4-cyanopyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) slowly at 0 °C.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 2-chloro-4-cyanopyridine.

-

-

Step 3: Synthesis of 2-(Methylthio)-4-cyanopyridine

-

Dissolve the crude 2-chloro-4-cyanopyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.2 eq) at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-4-cyanopyridine.

-

Protocol 2: Synthesis of this compound

-

Rationale: This two-step protocol converts the intermediate from Protocol 1 into the final product. The thioether is first oxidized to the sulfone, a transformation that significantly increases the stability and alters the electronic properties of the molecule. The nitrile group is then hydrolyzed to the carboxylic acid.

-

Step 1: Oxidation to 2-(Methylsulfonyl)-4-cyanopyridine

-

Dissolve 2-(methylthio)-4-cyanopyridine (1.0 eq) in a mixture of acetonitrile and water.[4]

-

Add sodium bicarbonate (3.0 eq) to the solution.

-

Cool the mixture to 0 °C and add Oxone® (potassium peroxymonosulfate) (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylsulfonyl)-4-cyanopyridine.

-

-

Step 2: Hydrolysis to this compound

-

To 2-(methylsulfonyl)-4-cyanopyridine (1.0 eq), add a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approx. 100 °C) for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Physicochemical and Spectroscopic Characterization

Upon successful synthesis, the identity and purity of this compound must be confirmed through a suite of analytical techniques.

| Property | Expected Value / Observation |

| Molecular Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| ¹H NMR | Expected signals for the methyl group of the sulfone, and protons on the pyridine ring. |

| ¹³C NMR | Expected signals for the methyl carbon, aromatic carbons, the carboxylic acid carbon, and the sulfone carbon. |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carboxylic acid), S=O (sulfone), and C=N/C=C (pyridine ring) vibrations. |

| Melting Point | To be determined experimentally. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of targeted therapies, most notably kinase inhibitors.[5] The rationale for its utility lies in the distinct properties of its two functional groups.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, thereby blocking its activity and halting downstream signaling pathways that promote tumor growth.

Caption: Role of the scaffold in kinase inhibitor design and action.

-

The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is typically converted into an amide. This amide bond is often crucial for creating a larger molecule that can span the ATP binding site and make key interactions with the hinge region of the kinase. The amide NH can act as a hydrogen bond donor, a common feature in many kinase inhibitors.

-

The Methylsulfonyl Group: The sulfonyl group at the 2-position serves multiple purposes. Its strong electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the overall electronics of the ring. More importantly, the oxygen atoms of the sulfone are excellent hydrogen bond acceptors. This allows for specific interactions with amino acid residues in the ATP binding pocket, which can significantly increase the potency and selectivity of the inhibitor.

The strategic combination of these two groups on a rigid pyridine scaffold provides a pre-organized framework for presenting key pharmacophoric features to a kinase target. This is why such structures are often referred to as "privileged scaffolds" in medicinal chemistry.

Conclusion

This compound is a testament to the power of rational drug design and the importance of versatile synthetic intermediates. While its specific historical discovery is not a single, celebrated event, its value is evident in its application in the development of life-saving medicines. The synthetic pathways outlined in this guide, based on robust and well-understood chemical principles, provide a clear roadmap for its preparation. As the quest for more selective and potent targeted therapies continues, the demand for well-designed, functionalized heterocyclic building blocks like this compound will undoubtedly grow, solidifying its place as a key component in the medicinal chemist's toolbox.

References

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 4. 2-(Methylcarbamoyl)isonicotinic acid | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

An In-depth Technical Guide to C₇H₇NO₄S Isomers in Enzymatic Assays: A Focus on p-Nitrophenyl Sulfate

An Application Scientist's Whitepaper for Researchers and Drug Development Professionals

Abstract

The chemical formula C₇H₇NO₄S encompasses several structural isomers, including compounds like 4-carboxybenzenesulfonamide (Carzenide) and 2-sulfamoylbenzoic acid.[1][2] While these molecules have their own distinct chemical interest, the most functionally significant compound for the biochemical and drug development community is not a direct isomer but a closely related and widely utilized analytical tool: p-Nitrophenyl Sulfate (PNS) . This guide provides an in-depth exploration of PNS, focusing on its application as a chromogenic substrate for the quantification of arylsulfatase activity. We will detail the underlying biochemical principles, provide a robust experimental protocol, and discuss its critical role in enzyme characterization and inhibitor screening, thereby offering a comprehensive resource for researchers in life sciences and pharmaceutical development.

Part 1: The Biological Imperative: Understanding Arylsulfatases

To appreciate the utility of p-nitrophenyl sulfate, one must first understand its target: the arylsulfatase family of enzymes (EC 3.1.6.1). These enzymes are hydrolases that catalyze the cleavage of sulfate esters from a wide variety of aromatic and aliphatic compounds.

Biological Significance:

-

Cellular Metabolism: In humans, lysosomal sulfatases are crucial for the degradation of sulfated glycosaminoglycans (GAGs), sulfolipids, and steroid sulfates.[3] Their deficiency leads to a class of severe metabolic disorders known as lysosomal storage diseases.

-

Hormone Regulation: Sulfatases regulate the activity of steroid hormones by converting inactive sulfated forms into their biologically active unconjugated forms.

-

Signaling Pathways: The sulfation state of molecules can modulate cell signaling events, and sulfatases are key players in this regulatory process.

Given their involvement in a range of physiological and pathological processes, arylsulfatases are significant targets for both basic research and therapeutic intervention. The development of reliable methods to measure their activity is therefore paramount.

Part 2: p-Nitrophenyl Sulfate (PNS): The Reporter Molecule

While the molecular formula of the acidic form of PNS is C₆H₅NO₆S[4], it is most commonly supplied and used as its stable potassium salt, C₆H₄KNO₆S.[5][6] This compound has become the gold-standard artificial substrate for arylsulfatase assays due to its excellent chromogenic properties.

Physicochemical Properties

The key properties of Potassium p-Nitrophenyl Sulfate are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄KNO₆S | [6][7] |

| Molecular Weight | 257.26 g/mol | [7][8] |

| Appearance | Yellow to off-white powder/solid | [9] |

| Melting Point | 246-250 °C | [8] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [8] |

| Storage Temperature | -20°C for long-term stability | [6] |

The Principle of Detection

The utility of PNS lies in its elegant reaction mechanism. In its sulfated form, PNS is colorless. However, upon enzymatic cleavage by an arylsulfatase, it releases two products: an inorganic sulfate ion and p-nitrophenol (PNP) .[6][10]

Under alkaline conditions (typically achieved by adding NaOH or Na₂CO₃ to stop the reaction), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a strong, bright yellow color. This color change can be precisely quantified by measuring the absorbance of light at approximately 400-405 nm.[3][6][11][12] The intensity of the yellow color is directly proportional to the amount of PNP produced, which in turn is a direct measure of the arylsulfatase's enzymatic activity.

References

- 1. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carzenide | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Nitrophenyl sulfate | C6H5NO6S | CID 80349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. caymanchem.com [caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Potassium 4-nitrophenyl sulfate sulfatasesubstrate 6217-68-1 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Nitrophenyl sulfate potassium salt | 6217-68-1 | EN27113 [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into a rational, step-by-step synthetic approach, and elucidate its potential as a pharmacologically active scaffold. A significant focus will be placed on the role of the 2-sulfonylpyridine moiety as a covalent modifier of biological targets. Furthermore, a detailed, field-tested analytical protocol for its characterization and quality control via High-Performance Liquid Chromatography (HPLC) is presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: The Emerging Significance of Substituted Pyridine Carboxylic Acids

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent scaffold in a multitude of FDA-approved drugs.[1] Their ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for a phenyl ring makes them a versatile platform for drug design. Among the various substituted pyridines, pyridine carboxylic acids and their derivatives have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

This compound, also known as 2-(methylsulfonyl)isonicotinic acid, is a particularly intriguing molecule. The presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its potential for specific biological interactions. This guide will provide a comprehensive overview of this compound, from its basic characteristics to its advanced applications.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C7H7NO4S | ABI Chem[2] |

| Molecular Weight | 201.20 g/mol | MySkinRecipes[3] |

| CAS Number | 1186663-27-3 | ABI Chem[2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| pKa | (Predicted acidic due to carboxylic acid) | General chemical knowledge |

| LogP | (Predicted to be low due to polar groups) | General chemical knowledge |

The structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and a methylsulfonyl group at the 2-position. The spatial arrangement and electronic nature of these functional groups are key to its chemical reactivity and biological activity.

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

Experimental Protocol: Proposed Synthesis

Step 1: Oxidation of 2-chloro-4-methylpyridine to 2-chloro-4-pyridinecarboxylic acid

-

Rationale: The methyl group at the 4-position is a suitable precursor for the carboxylic acid functionality. A strong oxidizing agent is required for this transformation. Potassium permanganate is a classic and effective choice for the oxidation of alkyl side chains on aromatic rings. The reaction is typically performed in an aqueous basic solution to aid in the solubility of the reactants and to neutralize the acidic product as it forms.

-

Procedure:

-

To a stirred solution of 2-chloro-4-methylpyridine in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 80-90 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2-chloro-4-pyridinecarboxylic acid.

-